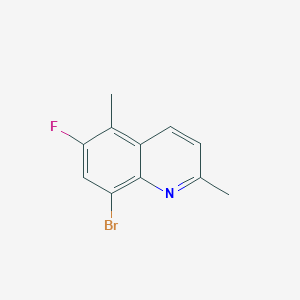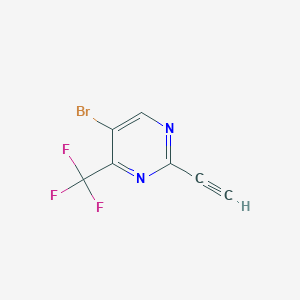
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
The synthesis of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one involves several steps, typically starting with the preparation of the pyridine ring, followed by the introduction of the azepane ring and the methyl group. Common synthetic routes include:
Step 1: Formation of the pyridine ring through cyclization reactions.
Step 2: Introduction of the azepane ring via nucleophilic substitution reactions.
Step 3: Addition of the methyl group through alkylation reactions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Análisis De Reacciones Químicas
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azepane and pyridine rings can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(6-(Azepan-1-yl)-4-methylpyridin-3-yl)propan-1-one: Similar structure but with a different position of the methyl group.
1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one: Contains an azepane ring but with different substituents.
Propiedades
Fórmula molecular |
C15H22N2O |
|---|---|
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
1-[6-(azepan-1-yl)-2-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C15H22N2O/c1-3-14(18)13-8-9-15(16-12(13)2)17-10-6-4-5-7-11-17/h8-9H,3-7,10-11H2,1-2H3 |
Clave InChI |
DELXDGFBUAPODG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(N=C(C=C1)N2CCCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11864148.png)

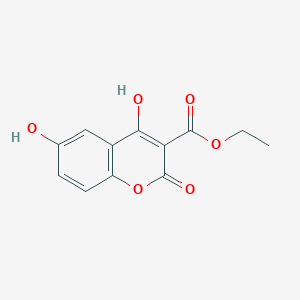
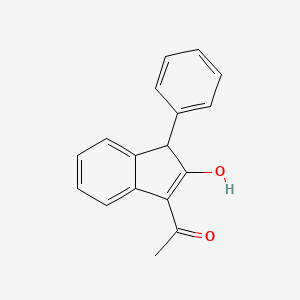


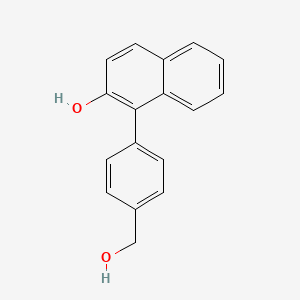
![Methyl 3-(1,4-dioxa-8-thiaspiro[4.5]decan-6-yl)propanoate](/img/structure/B11864211.png)
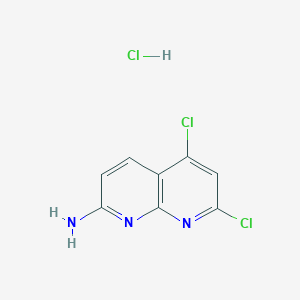
![4-[3-(6-Methylpyridin-3-yl)-1h-1,2,4-triazol-1-yl]aniline](/img/structure/B11864229.png)
